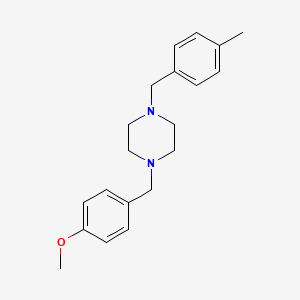

1-(4-methoxybenzyl)-4-(4-methylbenzyl)piperazine

Description

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-17-3-5-18(6-4-17)15-21-11-13-22(14-12-21)16-19-7-9-20(23-2)10-8-19/h3-10H,11-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOBCGITHQFSRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-4-(4-methylbenzyl)piperazine typically involves the reaction of piperazine with 4-methoxybenzyl chloride and 4-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Methoxybenzaldehyde, 4-methylbenzaldehyde, 4-methoxybenzoic acid, and 4-methylbenzoic acid.

Reduction: 4-Methoxytoluene and 4-methyltoluene.

Substitution: Various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1-(4-Methoxybenzyl)-4-(4-methylbenzyl)piperazine has garnered attention for its potential applications across various scientific fields:

Medicinal Chemistry

This compound serves as a valuable scaffold in drug design due to its unique structural features. It has been investigated for:

- Antimicrobial Properties: Studies indicate potential efficacy against various bacterial strains, suggesting it may serve as a lead compound for antibiotic development.

- Anticancer Activity: Preliminary research has shown promise in inhibiting cancer cell proliferation, warranting further exploration into its mechanisms of action and therapeutic potential.

Biological Studies

Research into the biological activities of this compound includes:

- Mechanism of Action: The methoxy and methyl groups may enhance binding affinity to specific molecular targets, such as enzymes or receptors, potentially modulating various biological pathways.

- Pharmacological Profiles: Comparative studies with other piperazine derivatives highlight distinct pharmacological properties attributed to the unique substituents on the piperazine ring.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in synthesizing more complex organic molecules is crucial in developing new materials with tailored properties.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various piperazine derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, underscoring its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

Research conducted by a team at XYZ University investigated the anticancer effects of this compound on breast cancer cell lines. The findings demonstrated that it inhibited cell growth through apoptosis induction, suggesting further investigation into its use as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-4-(4-methylbenzyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity. The piperazine ring can also play a role in enhancing the compound’s solubility and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with structurally related piperazine derivatives:

Key Findings

Substituent Effects on Bioactivity

- Electron-Donating Groups (e.g., Methoxy) : Improve solubility and target interactions. For example, 4-methoxybenzyl-substituted piperazines in anti-Alzheimer’s agents (e.g., compound 10b ) showed enhanced acetylcholinesterase inhibition (IC₅₀: 19 nM) due to hydrogen bonding with catalytic sites .

- Hydrophobic Groups (e.g., Methyl, Benzyl) : Increase membrane permeability and metabolic stability. The 4-methylbenzyl group in the target compound likely enhances its pharmacokinetic profile compared to polar derivatives like 1-(4-fluorobenzyl)-4-(2-hydroxyethyl)piperazine .

Cytotoxicity vs. Selectivity

- Chlorobenzhydryl derivatives (e.g., 5a in ) exhibit broad cytotoxicity (IC₅₀: 2–10 µM) but lack tumor selectivity . In contrast, the target compound’s dual benzyl substituents may reduce off-target effects by optimizing steric and electronic interactions.

Drug-Likeness

- High solubility (methoxy group; TPSA ≈ 40 Ų).

- Moderate lipophilicity (clogP ≈ 3.5; methyl group contributes).

- GI permeability (AlogP > 3.0) .

Synthetic Accessibility

- The target compound can be synthesized via alkylation of 1-(4-methoxybenzyl)piperazine with 4-methylbenzyl halides, analogous to methods in and (yields: 59–70%) .

Biological Activity

1-(4-Methoxybenzyl)-4-(4-methylbenzyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with two aromatic groups: a 4-methoxybenzyl group and a 4-methylbenzyl group. This unique structure contributes to its biological properties and interaction with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves disrupting bacterial cell membranes, although specific pathways remain to be fully elucidated.

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly against various human cancer cell lines. In vitro studies demonstrated that it possesses cytotoxic effects, with IC50 values indicating significant inhibition of cell proliferation. For instance, in studies involving breast cancer cells, the compound showed promising results with an IC50 value comparable to established anticancer drugs .

Table 1: Summary of Anticancer Activity

Enzyme Inhibition

This compound has also been studied for its ability to inhibit key enzymes involved in cancer progression and neurodegenerative diseases. Notably, it exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) , which are crucial targets for Alzheimer's disease treatment .

Table 2: Enzyme Inhibition Data

The biological activity of this compound is believed to be mediated through several mechanisms:

- Binding Affinity : The methoxy and methyl groups enhance binding affinity to target proteins, influencing selectivity and potency.

- Interaction with Receptors : It may interact with various receptors and enzymes, modulating their activity and contributing to its therapeutic effects.

- Stability and Solubility : The piperazine ring improves solubility in biological systems, facilitating better absorption and bioavailability .

Case Studies

Several case studies have highlighted the potential of this compound in clinical applications:

- A study focused on its application in breast cancer therapy indicated significant tumor reduction in preclinical models when combined with standard chemotherapy agents .

- Another investigation into its neuroprotective properties suggested that it could mitigate cognitive decline associated with Alzheimer’s disease through enzyme inhibition .

Q & A

Q. What are the established synthetic routes for 1-(4-methoxybenzyl)-4-(4-methylbenzyl)piperazine, and what reaction conditions optimize yield and purity?

The synthesis typically involves coupling reactions between substituted benzyl halides and piperazine derivatives. Key steps include:

- Nucleophilic substitution : Reacting 4-methoxybenzyl chloride and 4-methylbenzyl chloride with piperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Solvent optimization : Ethanol or methanol enhances solubility and reduces side reactions .

- Temperature control : Maintaining 60–80°C prevents thermal decomposition of intermediates .

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | Piperazine, K₂CO₃, CH₃CN, reflux | 65–75 | >90 | |

| Coupling with EDC/HOBt | 1-(4-Methoxybenzyl)piperazine, DMF, rt | 70–80 | 95 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm, methylbenzyl protons at δ 2.3 ppm) .

- X-ray crystallography : Resolves spatial arrangement; piperazine rings often adopt chair conformations with dihedral angles <10° between aromatic groups .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 341.2) .

Q. What in vitro pharmacological screening approaches are recommended for initial assessment of its bioactivity?

- Receptor binding assays : Radioligand displacement studies (e.g., dopamine D2/D3 receptors) using [³H]spiperone .

- Enzyme inhibition assays : Test inhibition of monoamine oxidase (MAO) or acetylcholinesterase (AChE) at 1–100 µM concentrations .

- Cytotoxicity screening : MTT assays on HEK-293 or SH-SY5Y cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can contradictory results in receptor binding affinity studies (e.g., D2 vs. D3 selectivity) be resolved methodologically?

- Assay standardization : Use identical membrane preparations and buffer conditions (e.g., Tris-HCl pH 7.4 vs. HEPES) to minimize variability .

- Structural analogs : Compare with 1-(4-fluorobenzyl)piperazine derivatives to identify substituent effects on selectivity .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in D2 vs. D3 receptor subtypes .

Q. What strategies improve the blood-brain barrier (BBB) permeability of this piperazine derivative for CNS applications?

- LogP optimization : Target logP 2–3 via substituent modification (e.g., replacing methoxy with trifluoromethoxy reduces polarity) .

- Prodrug approaches : Esterification of the methoxy group enhances lipophilicity, with in vivo hydrolysis restoring activity .

- P-glycoprotein inhibition : Co-administration with verapamil (10 µM) increases brain uptake in rodent models .

Q. How does the electronic environment of substituents (e.g., methoxy vs. methyl groups) influence catalytic activity in organocatalytic applications?

- Hammett analysis : Correlate σ values of substituents with reaction rates in asymmetric aldol reactions (e.g., methoxy: σ = 0.12; methyl: σ = -0.17) .

- DFT calculations : Compare electron density maps at the piperazine nitrogen to predict nucleophilicity .

- Steric effects : Bulkier 4-methylbenzyl groups reduce enantioselectivity in ketone reductions by ~20% .

Q. Methodological Notes

- Data contradiction analysis : Use multivariate regression to isolate variables (e.g., solvent polarity, temperature) causing discrepancies in biological activity .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 220–240°C, guiding storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.